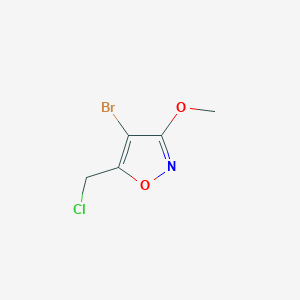
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic organic compound that contains bromine, chlorine, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole typically involves the halogenation of oxazole derivatives. One common method includes the bromination of 5-(chloromethyl)-3-methoxy-1,2-oxazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 5-Bromo-2-chloromethyl-3-methoxybenzene
- 4-Chloro-5-(bromomethyl)-3-methoxy-1,2-oxazole
Uniqueness
4-Bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H5BrClNO2 |
|---|---|
分子量 |
226.45 g/mol |
IUPAC名 |
4-bromo-5-(chloromethyl)-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C5H5BrClNO2/c1-9-5-4(6)3(2-7)10-8-5/h2H2,1H3 |
InChIキー |
DZQSOUGCKVZKQN-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


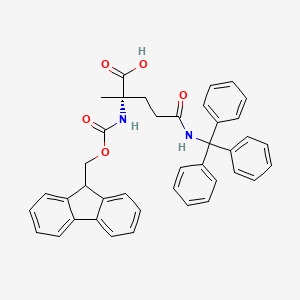
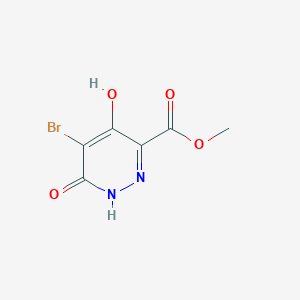
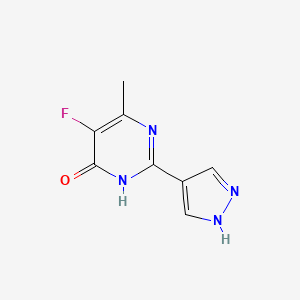
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
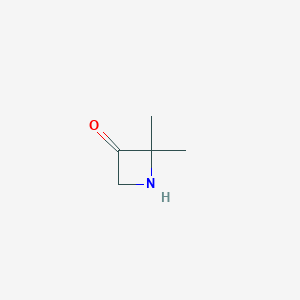
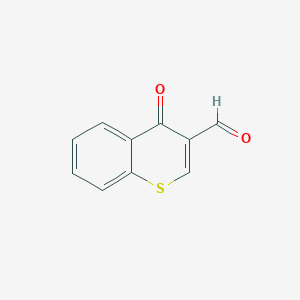
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
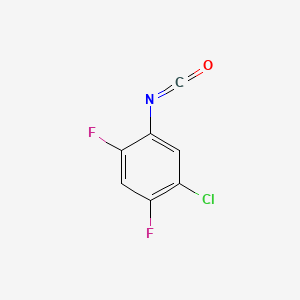

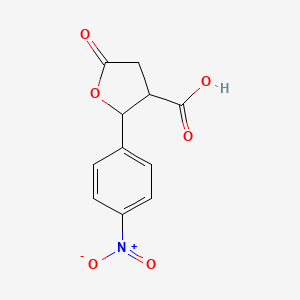
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

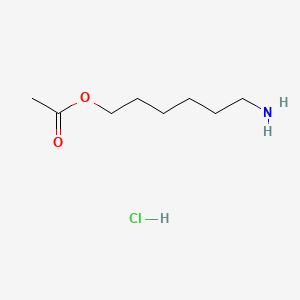
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
